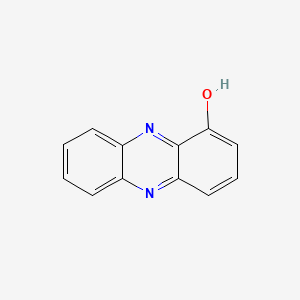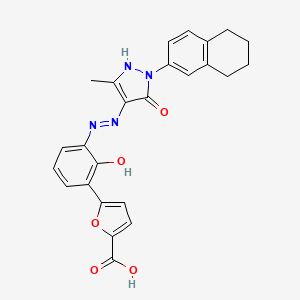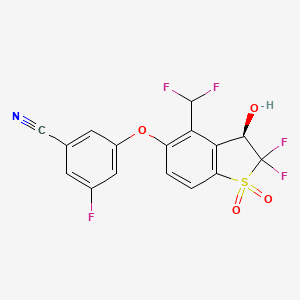
Hydroxy-PEG3-methyl ester
Übersicht
Beschreibung
Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This compound is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The chemical formula of this compound is C10H20O6 . Its molecular weight is 236.26 . The elemental analysis shows that it contains C, 50.84; H, 8.53; O, 40.63 .Chemical Reactions Analysis
Esters, including this compound, can undergo hydrolysis, which is the process of splitting with water . This reaction can be catalyzed by either an acid or a base . Methyl ester can be hydrolyzed under strong basic condition .Physical And Chemical Properties Analysis
Esters are neutral compounds . They are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of this compound, this hydrocarbon group is a methyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Soluble Support in Synthesis : Hydroxy-PEG3-methyl ester is used as a soluble support in the synthesis of novel compounds. For instance, a four-branched PEG-supported hydroxyl compound was synthesized with succinyl as functional groups, using this compound as a starting material (Chen Zuxing, 2011).
Enzymatic and Non-Enzymatic Hydrolysis : The compound's susceptibility to hydrolysis, both enzymatic and non-enzymatic, has been studied. This includes research on the hydrolysis of the end ester group in polyethylene glycol (PEG) esters by enzymes like lipase and esterase (T. Ouchi & T. Azuma, 1984).
Biomedical Applications
Hydrolysis-Resistant Biomaterials : Research on new end group structures of poly(ethylene glycol) (PEG) for creating hydrolysis-resistant biomaterials is significant. These materials are vital for long-term applications like tissue scaffolds and drug delivery systems (Xinming Tong et al., 2011).
Drug Delivery Systems : The development of PEG-detachable pH-responsive polymers forming micelles for tumor acidity-triggered drug delivery and controlled release is a crucial area of research. These systems aim to enhance therapeutic efficacy by facilitating cellular uptake and controlled drug release in response to specific pH values (Mengzhen Xu et al., 2019).
Materials Science
Polymeric Materials for Coatings and Adsorption : Studies on the adsorption properties of PEG-esterified fatty acids, which can form coatings that inhibit protein adsorption, are relevant. These materials are used in various industries due to their interfacial properties (M. Malmsten & J. V. Alstine, 1996).
Thermo-Responsive Polyurethane Hydrogels : Research into the synthesis and characterization of PEG-based thermo-responsive polyurethane hydrogels for controlled drug release is significant. These hydrogels combine hydrophobic biodegradable segments with hydrophilic PEG, showing promise for biomedical applications like drug delivery (R. París et al., 2013).
Environmental Analysis
- Detection in Environmental Waters : Studies have also focused on the detection of PEGs and related forms in environmental waters, highlighting the need for efficient analytical methods to monitor these compounds in natural water sources (C. Crescenzi et al., 1997).
Wirkmechanismus
Safety and Hazards
While specific safety data for Hydroxy-PEG3-methyl ester is not available, general safety measures for handling esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
Hydroxy-PEG3-methyl ester is a part of a larger group of PEG derivatives that have various active groups . These compounds have potential applications in drug delivery and in the synthesis of PROTACs . The future directions of this compound will likely involve further exploration of these applications .
Biochemische Analyse
Biochemical Properties
Hydroxy-PEG3-Methyl ester plays a significant role in biochemical reactions. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and reducing aggregation .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in increasing the solubility of biomolecules . By enhancing solubility, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its hydroxyl group and methyl ester. The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions . These properties allow this compound to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. The compound’s methyl ester can be hydrolyzed under strong basic conditions
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)







![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

